N,N-diethyl-2-(4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}phenoxy)acetamide
Overview
Description
N,N-diethyl-2-(4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}phenoxy)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a phthalazin-1-yl group, a hydroxyphenyl group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}phenoxy)acetamide typically involves multiple steps, starting with the preparation of the phthalazin-1-yl intermediate. This intermediate is then reacted with 4-hydroxyaniline to form the hydroxyphenylphthalazin-1-yl derivative. The final step involves the reaction of this derivative with diethylamine and acetic anhydride to form the target compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}phenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N,N-diethyl-2-(4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}phenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phthalazin-1-yl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}phenoxy)acetamide
- N,N-diethyl-2-(4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}phenoxy)acetamide
Uniqueness
N,N-diethyl-2-(4-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}phenoxy)acetamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, such as methoxy or chloro groups, which can alter their chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-2-[4-[4-(4-hydroxyanilino)phthalazin-1-yl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-3-30(4-2)24(32)17-33-21-15-9-18(10-16-21)25-22-7-5-6-8-23(22)26(29-28-25)27-19-11-13-20(31)14-12-19/h5-16,31H,3-4,17H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZLCTULSOPVBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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